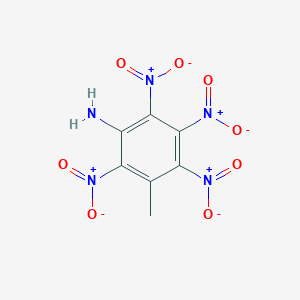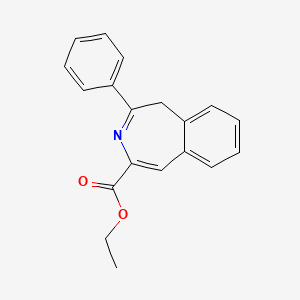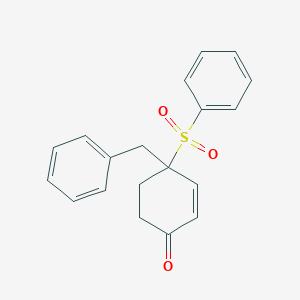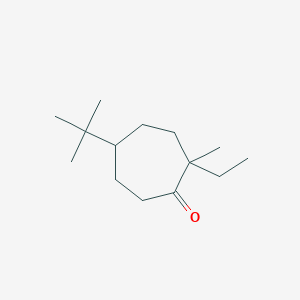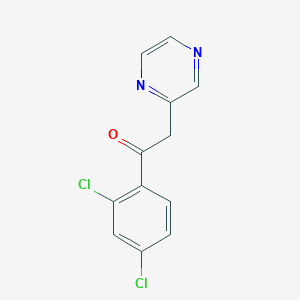
1-(5-Dodecyl-2-hydroxyphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Dodecyl-2-hydroxyphenyl)ethan-1-one is an organic compound characterized by a long dodecyl chain attached to a hydroxyphenyl group
Vorbereitungsmethoden
The synthesis of 1-(5-Dodecyl-2-hydroxyphenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as dodecyl bromide and 2-hydroxyacetophenone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency.
Analyse Chemischer Reaktionen
1-(5-Dodecyl-2-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The hydroxy group in the compound can undergo substitution reactions with halogenating agents, leading to the formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Dodecyl-2-hydroxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Vergleich Mit ähnlichen Verbindungen
1-(5-Dodecyl-2-hydroxyphenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(5-Hexyl-2-hydroxyphenyl)ethan-1-one: This compound has a shorter hexyl chain, which may affect its solubility and reactivity.
1-(5-Chloro-2-hydroxyphenyl)ethan-1-one: The presence of a chloro group introduces different chemical properties, such as increased reactivity towards nucleophiles.
1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one: The methoxy group can influence the compound’s electronic properties and its interactions with biological targets.
Eigenschaften
| 84744-37-6 | |
Molekularformel |
C20H32O2 |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
1-(5-dodecyl-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C20H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-18-14-15-20(22)19(16-18)17(2)21/h14-16,22H,3-13H2,1-2H3 |
InChI-Schlüssel |
YIWNFTGFMSYSJP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



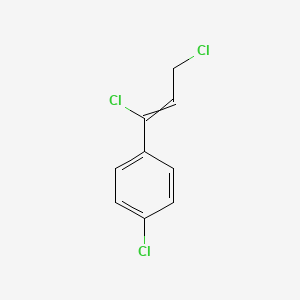
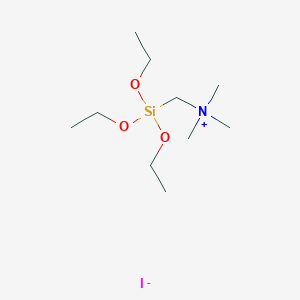
![2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetic acid](/img/structure/B14420273.png)

